molecular formula C18H15FO3 B2910695 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one CAS No. 315233-61-5

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2910695
CAS No.: 315233-61-5
M. Wt: 298.313
InChI Key: VBVIVAIDPVSVMZ-UHFFFAOYSA-N
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Description

7-Ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one (CAS 315233-61-5) is a high-purity chromen-4-one derivative supplied with a minimum purity of 98% . This compound has the molecular formula C18H15FO3 and a molecular weight of 298.31 g/mol . Chromen-4-one and its analogs are recognized in medicinal chemistry as privileged scaffolds for the design and synthesis of novel lead compounds with a wide range of pharmacological activities . This compound is of significant value in preclinical research, particularly in the development of potential anticancer therapies . Structural analogs based on the chroman-4-one core have demonstrated potent cytotoxic profiles and antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and nasopharyngeal epidermoid carcinoma (KB) . Furthermore, chromen-4-one derivatives are being extensively investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant to Alzheimer's disease research . The chromone scaffold is known for its antioxidant and anti-inflammatory potential, which contributes to its broad bioactivity profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-ethoxy-3-(4-fluorophenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO3/c1-3-21-14-8-9-15-16(10-14)22-11(2)17(18(15)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVIVAIDPVSVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315233-61-5
Record name 7-ETHOXY-3-(4-FLUOROPHENYL)-2-METHYL-4H-CHROMEN-4-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one typically involves the condensation of salicylaldehydes with but-3-yn-2-one in the presence of tris(4-fluorophenyl)phosphane, sodium acetate, and 4Å molecular sieves in anhydrous tetrahydrofuran (THF) at 30°C for 24 hours . This method ensures the formation of the chromen-4-one core with the desired substituents.

Industrial Production Methods

While specific industrial production methods for 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality and yield through rigorous process control.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.

Scientific Research Applications

7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Chromenones

Substituent Position and Electronic Effects

Comparison with 2-(4-Fluorophenyl)-3-Hydroxy-4H-Chromen-4-One
  • Key Differences :
    • Substituent Position: The fluorophenyl group is at C2 in this analog vs. C3 in the target compound.
    • Functional Group: A 3-hydroxy group replaces the 7-ethoxy and 2-methyl groups .
  • The ethoxy group at C7 increases lipophilicity compared to the hydroxyl group, which could improve membrane permeability .
Comparison with 7-Methoxy-2-Methyl-3-Phenyl-4H-Chromen-4-One (CID: 354368)
  • Key Differences :
    • Methoxy (CH₃O−) vs. Ethoxy (C₂H₅O−) at C5.
    • Phenyl vs. 4-Fluorophenyl at C3 .
  • Implications: The longer ethoxy chain in the target compound may slightly increase hydrophobicity (logP) compared to methoxy.

Halogen-Substituted Analogs

Comparison with 3-(4-Chlorophenyl)-7-Methoxy-4-Methyl-2H-Chromen-2-One (CAS: 263364-67-6)
  • Key Differences :
    • Chlorophenyl vs. Fluorophenyl at C3.
    • 2H-Chromen-2-One (lactone) vs. 4H-Chromen-4-One (ketone) backbone .
  • Implications :
    • The 4-fluorophenyl group’s smaller size and higher electronegativity may reduce steric repulsion compared to chlorophenyl, favoring planar molecular conformations .
    • The 4H-chromen-4-one scaffold in the target compound is more electron-deficient than lactone derivatives, affecting redox properties and π-π stacking interactions .

Functional Group Variations

Comparison with 5,7-Dihydroxy-2-(4-Hydroxyphenyl)-3-Methoxy-4H-Chromen-4-One (3-O-Methylkaempferol)
  • Key Differences :
    • Multiple hydroxyl groups (5,7-diOH , 4′-OH ) vs. 7-ethoxy and 3-(4-fluorophenyl) .
    • Methoxy at C3 vs. Methyl at C2 .
  • Implications: The absence of hydroxyl groups in the target compound reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents.

Physicochemical and Pharmacological Implications

Predicted Physicochemical Properties

  • Lipophilicity : The 7-ethoxy and 3-(4-fluorophenyl) groups increase logP compared to hydroxy-substituted analogs (e.g., 3-O-methylkaempferol) .
  • Solubility: Lower aqueous solubility is expected compared to hydroxylated chromenones but higher than fully non-polar derivatives (e.g., 3-phenyl analogs) .
  • Reactivity : The electron-deficient 4H-chromen-4-one core may undergo nucleophilic attacks at the ketone position, while the fluorophenyl group could participate in halogen bonding .

Biological Activity

7-Ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one, a compound belonging to the chromenone class, has garnered attention in recent years due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Structural Characteristics

The molecular formula of 7-ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one is C18H15FO3C_{18}H_{15}FO_{3}, with a molecular weight of approximately 298.3 g/mol. Its structure features an ethoxy group and a fluorophenyl substituent, which may contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves the condensation of salicylaldehydes with but-3-yn-2-one using tris(4-fluorophenyl)phosphane, sodium acetate, and molecular sieves in anhydrous tetrahydrofuran (THF) at controlled temperatures. This method allows for the efficient formation of the chromenone structure while maintaining high yields.

Biological Activity Overview

7-Ethoxy-3-(4-fluorophenyl)-2-methyl-4H-chromen-4-one has been investigated for various biological activities:

Anticancer Properties

Chromone derivatives have been explored for their anticancer potential. In vitro studies suggest that similar compounds can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's activity as an enzyme inhibitor has also been studied. For example, related chromenones have displayed moderate inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases . The presence of electron-withdrawing groups like fluorine can enhance these inhibitory effects due to increased binding affinity.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityExhibited MIC values between 15.625 - 125 μM against Gram-positive bacteria .
Study BAnticancer ActivityInduced apoptosis in MCF-7 cell lines with IC50 values indicating significant cytotoxicity .
Study CEnzyme InhibitionModerate inhibition of AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM) observed in related compounds .

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